7-Chloro-4-quinolinyl 1-piperidinesulfonate
CAS No.: 825607-49-6
Cat. No.: VC21507360
Molecular Formula: C14H15ClN2O3S
Molecular Weight: 326.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825607-49-6 |
|---|---|
| Molecular Formula | C14H15ClN2O3S |
| Molecular Weight | 326.8g/mol |
| IUPAC Name | (7-chloroquinolin-4-yl) piperidine-1-sulfonate |
| Standard InChI | InChI=1S/C14H15ClN2O3S/c15-11-4-5-12-13(10-11)16-7-6-14(12)20-21(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
| Standard InChI Key | QQOJODZXNGRYRR-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Introduction
Chemical Identity and Structure
7-Chloro-4-quinolinyl 1-piperidinesulfonate (CAS No. 825607-49-6) is a synthetic chemical compound comprising a 7-chloroquinoline core linked to a piperidinesulfonate group at the 4-position. This structural arrangement combines elements found in various bioactive molecules, particularly those utilized in antimalarial therapeutics.
Molecular Properties and Identifiers
The compound's molecular identification parameters are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 825607-49-6 |
| Product Name | 7-Chloro-4-quinolinyl 1-piperidinesulfonate |
| Molecular Formula | C14H15ClN2O3S |
| Molecular Weight | 326.8g/mol |
| IUPAC Name | (7-chloroquinolin-4-yl) piperidine-1-sulfonate |
| Standard InChI | InChI=1S/C14H15ClN2O3S/c15-11-4-5-12-13(10-11)16-7-6-14(12)20-21(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
| Standard InChIKey | QQOJODZXNGRYRR-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
| PubChem Compound | 7314422 |
The molecular structure features several key components that define its chemical behavior and potential biological activities:
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A 7-chloroquinoline heterocyclic core
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A piperidine ring connected via a sulfonate linkage
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An oxygen bridge between the quinoline and sulfonate groups
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A chlorine atom at the 7-position of the quinoline ring
This structural arrangement creates a molecule with multiple functional groups capable of engaging in various intermolecular interactions, potentially contributing to biological activity.
Chemical and Physical Properties
Physical Characteristics
The compound exists as a solid at standard temperature and pressure. Based on the properties of structurally similar compounds, 7-Chloro-4-quinolinyl 1-piperidinesulfonate likely demonstrates limited water solubility but greater solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Reactivity Profile
The reactivity profile of 7-Chloro-4-quinolinyl 1-piperidinesulfonate is characterized by several key features:
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The sulfonate linkage provides potential sites for nucleophilic substitution
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The chlorine substituent at the 7-position can undergo aromatic substitution reactions
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The quinoline nitrogen offers a site for protonation under acidic conditions
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The piperidine nitrogen presents a tertiary amine functionality with nucleophilic properties
These characteristics make the compound versatile in various chemical transformations, potentially serving as an intermediate in the synthesis of more complex molecules.
Synthetic Pathways and Production
Comparison with Related Synthetic Approaches
The synthesis of structurally related compounds provides insight into potential methods for producing 7-Chloro-4-quinolinyl 1-piperidinesulfonate. For example, the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline (a key intermediate in piperaquine production) involves treating 4,7-dichloroquinoline with piperazine in methanol under reflux conditions, followed by crystallization to isolate the pure product .
Similar reaction conditions could potentially be applied to the synthesis of 7-Chloro-4-quinolinyl 1-piperidinesulfonate, substituting piperidinesulfonic acid or a suitable precursor for piperazine in the reaction with 4,7-dichloroquinoline.
Relationship to Other Quinoline Derivatives
Comparison with Structurally Similar Compounds
7-Chloro-4-quinolinyl 1-piperidinesulfonate belongs to a broader family of chloroquinoline derivatives with varying substitution patterns. The table below compares this compound with related structures:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 7-Chloro-4-quinolinyl 1-piperidinesulfonate | 825607-49-6 | C14H15ClN2O3S | 326.8 | Reference compound |
| 7-Chloro-4-(piperazin-1-yl)quinoline | 837-52-5 | C13H14ClN3 | 247.72 | Contains piperazine rather than piperidinesulfonate |
| 7-Chloro-4-aminoquinoline | N/A | C9H7ClN2 | 178.62 | Simple amine at 4-position |
| 7-Chloro-4-(piperidin-1-yl)quinoline | 161467-87-4 | C14H15ClN2 | ~246 | Direct piperidine attachment without sulfonate |
| 7-Chloro-4-quinolinyl morpholinesulfonate | 825607-50-9 | C13H13ClN2O4S | ~328 | Contains morpholine instead of piperidine |
These structural variations likely influence differences in physicochemical properties, pharmacokinetic profiles, and biological activities .
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) represent suitable methods for analyzing 7-Chloro-4-quinolinyl 1-piperidinesulfonate. Based on structurally similar compounds, suitable mobile phases might include mixtures of methanol:dichloromethane or acetonitrile:water with appropriate modifiers.
Current Research and Future Perspectives
Research Gaps
Current literature reveals several areas requiring further investigation regarding 7-Chloro-4-quinolinyl 1-piperidinesulfonate:
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Optimization of synthetic routes and scalability
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Comprehensive physicochemical characterization
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Systematic biological activity screening
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Structure-activity relationship studies comparing efficacy with related compounds
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Potential applications beyond antimalarial activity
Future Research Directions
Promising research directions for 7-Chloro-4-quinolinyl 1-piperidinesulfonate include:
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Evaluation as a potential antimalarial agent, particularly against drug-resistant strains
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Assessment of activity against other parasitic infections
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Investigation of structure-activity relationships through systematic modification
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Exploration of applications in drug delivery systems or as synthetic building blocks
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Development of more efficient and environmentally friendly synthetic routes
These research directions would contribute to a more comprehensive understanding of this compound's potential applications in medicinal chemistry and synthetic organic chemistry.
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